Bis(P-chlorophenyl)-(2R)pyrrolidine methanol Bis(P-chlorophenyl)-(2R)pyrrolidine methanol
Brand Name: Vulcanchem
CAS No.: 131180-49-9
VCID: VC0137299
InChI: InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m1/s1
SMILES: C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Molecular Formula: C17H17Cl2NO
Molecular Weight: 322.229

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol

CAS No.: 131180-49-9

Cat. No.: VC0137299

Molecular Formula: C17H17Cl2NO

Molecular Weight: 322.229

* For research use only. Not for human or veterinary use.

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol - 131180-49-9

Specification

CAS No. 131180-49-9
Molecular Formula C17H17Cl2NO
Molecular Weight 322.229
IUPAC Name bis(4-chlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m1/s1
Standard InChI Key HOCWWBFODSQMGO-MRXNPFEDSA-N
SMILES C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Introduction

Chemical Identity and Structure

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol (CAS: 131180-49-9) is a chiral compound with a molecular formula of C17H17Cl2NO and a molecular weight of 322.23 g/mol . The compound's structure consists of a pyrrolidine ring with a tertiary alcohol moiety, where two p-chlorophenyl groups are attached to the carbon bearing the hydroxyl group. The chirality at the pyrrolidine C-2 position (R configuration) is a defining characteristic that contributes to its applications in stereoselective chemistry.

Structurally, Bis(P-chlorophenyl)-(2R)pyrrolidine methanol belongs to a broader family of diarylprolinols, which are derivatives of pyrrolidine-2-carboxylic acid (proline). The presence of the p-chloro substituents on both phenyl rings distinguishes it from its non-halogenated analogs and influences both its physical properties and chemical reactivity.

Physical Properties

The limited available data on Bis(P-chlorophenyl)-(2R)pyrrolidine methanol can be supplemented with comparative information from structurally similar compounds. The following table presents the known physical properties of this compound:

PropertyValueSource
Molecular Weight322.23 g/mol
CAS Number131180-49-9
Molecular FormulaC17H17Cl2NO
Physical AppearanceCrystalline solid (presumed)-

By comparison with similar diarylprolinols, such as (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, we can reasonably infer that Bis(P-chlorophenyl)-(2R)pyrrolidine methanol likely appears as a white to faintly yellow crystalline powder .

Chemical Properties

The chemical properties of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol are governed by its functional groups and stereochemistry. Key chemical characteristics include:

  • The tertiary alcohol group can participate in hydrogen bonding as a donor and is susceptible to derivatization through silylation and other protecting group strategies, as demonstrated with related compounds .

  • The pyrrolidine nitrogen possesses basic properties and can function as a nucleophile in various reactions, similar to other pyrrolidine derivatives.

  • The p-chlorophenyl groups introduce electron-withdrawing effects that can influence the reactivity and stability of the molecule.

  • The chiral center at the C-2 position of the pyrrolidine ring provides the stereochemical environment necessary for its applications in asymmetric synthesis.

Synthesis Methods

Synthetic Routes

The synthesis of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol has been documented using organometallic chemistry approaches. The primary synthetic route involves the reaction of 4-chlorophenylmagnesium bromide with (7aS)-tetrahydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione . This method employs a Grignard reaction to introduce the p-chlorophenyl groups stereoselectively to the proline-derived substrate.

This approach parallels the synthesis of the related compound (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, which is prepared using phenylmagnesium chloride as the organometallic reagent. In that synthesis, a 34% strength solution of phenylmagnesium chloride in tetrahydrofuran is added to a reaction vessel under controlled temperature conditions (10 to 60°C) .

Applications in Organic Chemistry

Bis(P-chlorophenyl)-(2R)pyrrolidine methanol and related diarylprolinols have several important applications in organic synthesis:

Asymmetric Catalysis

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding Bis(P-chlorophenyl)-(2R)pyrrolidine methanol:

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

This analog (CAS: 22348-32-9) lacks the chloro substituents on the phenyl rings but maintains the same core structure with the pyrrolidine ring and tertiary alcohol functionality . It is described as a "white to faintly yellow crystalline powder" and is commercially available as a catalyst precursor for asymmetric reductions .

(R)-(+)-2-(Diphenylmethyl)pyrrolidine

This compound (CAS: 22348-31-8) has a similar structure but lacks the hydroxyl group, featuring instead a diphenylmethyl group attached to the pyrrolidine ring . Physical properties data for this compound include:

PropertyValueSource
Boiling point349.6±11.0 °C (Predicted)
Density1.062 g/mL at 25 °C
Flash point>230 °F
Optical activity[α]20/D +3.0°, c = 1% in chloroform

Diarylpyrrolidine Derivatives

Synthesis and Derivatization Research

While specific research on Bis(P-chlorophenyl)-(2R)pyrrolidine methanol is limited in the available literature, studies on related compounds provide insights into potential research directions:

Development of Chiral Ligands

Search result details the development of chiral bis-hydrazone ligands based on C2-symmetric pyrrolidine scaffolds. The research involves the synthesis of various diarylpyrrolidine derivatives, with different electron-donating and electron-withdrawing substituents on the aromatic rings, resulting in compounds with varied electronic and steric properties. The yields for these transformations are presented in the following table:

EntryRCompound RefYield (%)Compound RefYield (%)Compound RefYield (%)
14-MeOC6H48a4712a9913a84
22-naphthyl8f5112f9413f87
33,5-Me2C6H38g5812g8413g83
43,5-Ph2C6H38h4312h~8713h59
52-tolyl8i7812i~8813i43
65-Me-2-thienyl8j4712j9913j82

This research demonstrates the versatility of diarylpyrrolidine scaffolds and their potential for modification to optimize catalytic performance .

Chemical Derivatization Studies

Research on the silylation of diarylprolinols is described in search result , which details the conversion of (R)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol to its silyl ether derivative using chloro(methyl)diphenylsilane. The reaction was conducted in DCM with DIEA (diisopropylethylamine) and DMAP (4-dimethylaminopyridine) as additives, under reflux conditions for 24 hours . This approach could potentially be applied to Bis(P-chlorophenyl)-(2R)pyrrolidine methanol to create silylated derivatives with modified properties.

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